molecular formula C24H21ClF3N5 B11418181 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B11418181
M. Wt: 471.9 g/mol
InChI Key: CBOOKQNLBZWLRQ-UHFFFAOYSA-N
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Description

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a chloro group, a cyclohexenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are employed to introduce the chloro group at the desired position.

    Attachment of the cyclohexenyl group: This step involves the alkylation of the triazoloquinazoline core with a cyclohexenyl-containing reagent under basic conditions.

    Introduction of the trifluoromethylphenyl group: This step involves the coupling of the triazoloquinazoline core with a trifluoromethylphenyl-containing reagent using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted triazoloquinazolines.

Scientific Research Applications

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: An organic compound with a similar cyclohexenyl group, used as an intermediate in organic synthesis.

    Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group, known for their unique chemical properties and applications in pharmaceuticals.

    Triazoloquinazoline derivatives: Compounds with a similar triazoloquinazoline core, studied for their diverse biological activities.

Uniqueness

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its combination of structural features, including the chloro group, cyclohexenyl group, and trifluoromethylphenyl group

Properties

Molecular Formula

C24H21ClF3N5

Molecular Weight

471.9 g/mol

IUPAC Name

7-chloro-N-[2-(cyclohexen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H21ClF3N5/c25-18-9-10-20-19(14-18)22(29-12-11-15-5-2-1-3-6-15)30-23-21(31-32-33(20)23)16-7-4-8-17(13-16)24(26,27)28/h4-5,7-10,13-14H,1-3,6,11-12H2,(H,29,30)

InChI Key

CBOOKQNLBZWLRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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